N-benzyl-4-hydroxy-2-oxo-3-phenyl-1,2-dihydroquinoline-6-carboxamide
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Overview
Description
N-BENZYL-4-HYDROXY-2-OXO-3-PHENYL-12-DIHYDROQUINOLINE-6-CARBOXAMIDE is a complex organic compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-HYDROXY-2-OXO-3-PHENYL-12-DIHYDROQUINOLINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate benzyl and phenyl substituents under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-HYDROXY-2-OXO-3-PHENYL-12-DIHYDROQUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur at the benzyl or phenyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while reduction can lead to the formation of hydroquinolines .
Scientific Research Applications
N-BENZYL-4-HYDROXY-2-OXO-3-PHENYL-12-DIHYDROQUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-BENZYL-4-HYDROXY-2-OXO-3-PHENYL-12-DIHYDROQUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolone derivatives such as:
- 4-Hydroxy-2-quinolones
- 4-Quinolone-3-carboxamides
- 2-Oxo-1,2-dihydroquinoline-3-carboxamides .
Uniqueness
N-BENZYL-4-HYDROXY-2-OXO-3-PHENYL-12-DIHYDROQUINOLINE-6-CARBOXAMIDE is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-benzyl-4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c26-21-18-13-17(22(27)24-14-15-7-3-1-4-8-15)11-12-19(18)25-23(28)20(21)16-9-5-2-6-10-16/h1-13H,14H2,(H,24,27)(H2,25,26,28) |
InChI Key |
BEPRLVHGCJFJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)NC(=O)C(=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
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